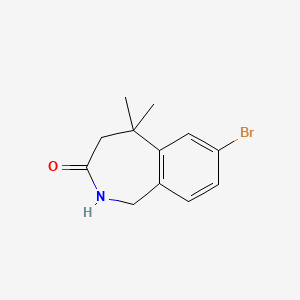
1,4-Dichloro-2-ethynyl-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-ethynyl-5-fluorobenzene: is an aromatic compound characterized by the presence of chlorine, ethynyl, and fluorine substituents on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dichloro-2-ethynyl-5-fluorobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution and cross-coupling reactions. One common method involves the following steps:
Electrophilic Aromatic Substitution:
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of a halogenated benzene derivative with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dichloro-2-ethynyl-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation to form the corresponding alkene or alkane.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Hydrogenation: Catalysts such as palladium on carbon under hydrogen gas.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products:
- Substituted derivatives with different functional groups replacing the chlorine atoms.
- Hydrogenated products with the ethynyl group converted to an alkene or alkane.
- Oxidized or reduced forms of the compound with altered substituent oxidation states.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-ethynyl-5-fluorobenzene has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties such as increased thermal stability or electronic conductivity.
Medicinal Chemistry: Investigated for potential pharmacological activities and as a precursor for the synthesis of bioactive compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.
Mecanismo De Acción
The mechanism of action of 1,4-dichloro-2-ethynyl-5-fluorobenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with biological targets such as enzymes or receptors, potentially affecting biochemical pathways.
Comparación Con Compuestos Similares
1,4-Dichloro-2-ethynylbenzene: Lacks the fluorine substituent, which can affect its reactivity and applications.
1,4-Dichloro-5-fluorobenzene: Lacks the ethynyl group, resulting in different chemical properties and reactivity.
2-Ethynyl-5-fluorobenzene:
Uniqueness: 1,4-Dichloro-2-ethynyl-5-fluorobenzene is unique due to the combination of chlorine, ethynyl, and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H3Cl2F |
|---|---|
Peso molecular |
189.01 g/mol |
Nombre IUPAC |
1,4-dichloro-2-ethynyl-5-fluorobenzene |
InChI |
InChI=1S/C8H3Cl2F/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H |
Clave InChI |
DTIDIYKIODFNBX-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=C(C=C1Cl)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride](/img/structure/B15301180.png)
![ethyl 1-{hydroxy[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-3-methylidenecyclobutane-1-carboxylate](/img/structure/B15301186.png)


![1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B15301202.png)



![2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)
![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)
